(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid
Overview
Description
(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with fluorine and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and utilizes boronic acids as key reagents . The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are usually mild and can be performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The fluorine and trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methylpyridine-5-boronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Fluoro-3-(trifluoromethyl)pyridine
Uniqueness
(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of both fluorine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic properties, making the compound highly reactive and versatile in various chemical reactions. Its ability to form stable boronic acid complexes further enhances its utility in organic synthesis and scientific research .
Properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4NO2/c8-5-3(7(13)14)1-2-4(12-5)6(9,10)11/h1-2,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKCXRRPVZUFJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(F)(F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675078 | |
Record name | [2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-63-8 | |
Record name | [2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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